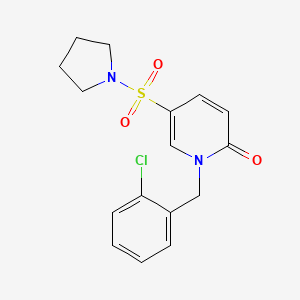

1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Description

1-(2-Chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative featuring a 2-chlorobenzyl group at the N1 position and a pyrrolidin-1-ylsulfonyl moiety at the C5 position.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S/c17-15-6-2-1-5-13(15)11-18-12-14(7-8-16(18)20)23(21,22)19-9-3-4-10-19/h1-2,5-8,12H,3-4,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAJGBRSMJAFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data in a structured manner.

The compound has the following chemical properties:

- Molecular Formula : C16H17ClN2O3S

- Molecular Weight : 352.8 g/mol

- CAS Number : 1251577-95-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonamide group is known for its low toxicity and significant biological activity, making it a favorable structure in medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole-containing compounds, including derivatives similar to this compound. For instance, compounds with similar structures have shown remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Pyrrole derivative A | 0.125 | MSSA |

| Pyrrole derivative B | 0.13–0.255 | MRSA |

Note: Exact MIC values for the target compound are currently under investigation.

Anticancer Activity

The anticancer properties of related pyrrole derivatives have been documented, showing promising results against various cancer cell lines. For example, compounds featuring a pyrrole structure have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Pyrrole derivative C | 5 | Mycobacterium tuberculosis |

| Pyrrole derivative D | 4.98 | Plasmodium falciparum |

Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial activity of various pyrrole derivatives, compounds structurally similar to this compound were tested against several bacterial strains. The results indicated that modifications to the benzyl group significantly influenced antibacterial potency.

Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer effects of pyrrole-based compounds, revealing that certain substitutions on the pyrrole ring enhanced cytotoxicity against specific cancer cell lines. The study concluded that further exploration into structural modifications could yield more potent anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridin-2(1H)-one derivatives are explored for diverse therapeutic applications, including kinase inhibition, anti-fibrosis, and neurological disorders. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives

Therapeutic Implications

- Kinase Inhibition: Derivatives with hydroxy-methoxybenzoyl () or sulfonyl groups () show kinase inhibitory activity, suggesting the target compound could be optimized for similar targets .

- Anti-Fibrosis/Anti-HIV: and highlight fluorinated benzyl and nitro-phenyl derivatives for anti-HIV and anti-fibrosis applications, though the target compound’s chlorine substituent may offer distinct advantages in toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.